2-((2,3-Dioxoindolin-1-yl)methyl)benzonitrile
Overview
Description
2-((2,3-Dioxoindolin-1-yl)methyl)benzonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by an indole moiety linked to a benzonitrile group through a methylene bridge, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity, suggesting potential targets within cancerous cells .
Mode of Action
It’s known that similar compounds can block cell cycle progression in a variety of malignant cell lines .
Biochemical Pathways
Given its potential anticancer activity, it may be inferred that it affects pathways related to cell cycle progression and apoptosis .
Pharmacokinetics
The outcomes of a qsar study indicated that electron-withdrawing substitutions at certain positions of the compound and increasing lipophilicity increased the cytotoxic activity .
Result of Action
The compound 2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile has demonstrated cytotoxic activity in studies . Specifically, a derivative of this compound demonstrated higher selectivity toward the MCF-7 cell line, a breast cancer cell line . The IC50 values were comparable to those of vinblastin, a reference drug .
Biochemical Analysis
Biochemical Properties
It has been found that electron-withdrawing substitutions at certain positions of the isatin ring and increasing lipophilicity of the compound increased the cytotoxic activity . This suggests that 2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile may interact with various enzymes, proteins, and other biomolecules in a manner that influences biochemical reactions.
Cellular Effects
In terms of cellular effects, 2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile has demonstrated cytotoxic activity in the MCF-7 breast cancer cell line and non-cancer African green monkey cell line VERO . It has been suggested that this compound could kill cancer cells more effectively than non-cancer cells , indicating a potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its cytotoxic activity, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dioxoindolin-1-yl)methyl)benzonitrile typically involves the reaction of indole derivatives with benzonitrile compounds. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dioxoindolin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indole or benzonitrile rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
2-((2,3-Dioxoindolin-1-yl)methyl)benzonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-((2,5-Dioxopyrrolidin-1-yl)methyl)benzonitrile
- 2-((2,5-Dioxoimidazolidin-1-yl)methyl)benzonitrile
- Indole-3-acetic acid
Uniqueness
2-((2,3-Dioxoindolin-1-yl)methyl)benzonitrile is unique due to its specific indole structure and the presence of a benzonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(2,3-dioxoindol-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-9-11-5-1-2-6-12(11)10-18-14-8-4-3-7-13(14)15(19)16(18)20/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWIWKZPMPDIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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